7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
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Overview
Description
7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a derivative of xanthine, a purine base found in most human body tissues and fluids, and in other organisms Xanthine derivatives are known for their biological activities and are used extensively in medicine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione typically involves the N-substitution of xanthine derivatives. The process can be carried out through cyclization, recyclization, or direct introduction of N-substituents into xanthine and its derivatives . The reaction conditions often involve the use of solvents like methanol and reagents such as benzaldehyde, formaldehyde, and various oxidizing agents .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like formaldehyde and iron(III) chloride.
Substitution: N-alkylation reactions at different NH sites of xanthine.
Common Reagents and Conditions
Common reagents include benzaldehyde, formaldehyde, iron(III) chloride, and methanol . Reaction conditions typically involve heating and the use of solvents like methanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with benzaldehyde can yield 7-benzyl-8-phenyltheophyllin .
Scientific Research Applications
7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as purine nucleoside phosphorylase. This interaction can inhibit the proliferation of certain cancer cells and modulate immune responses . The compound selectively inhibits T-cell functions and Th1-related cytokine secretion .
Comparison with Similar Compounds
Similar Compounds
Theobromine: A xanthine derivative with stimulant properties.
Theophylline: Used in medicine for its cardiovascular and bronchodilatory effects.
Caffeine: A well-known stimulant with various biological activities.
Uniqueness
7-benzyl-8-(benzylamino)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is unique due to its specific N-substitution pattern, which imparts distinct biological activities compared to other xanthine derivatives.
Properties
IUPAC Name |
7-benzyl-8-(benzylamino)-1,3-dimethylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O2/c1-24-18-17(19(27)25(2)21(24)28)26(14-16-11-7-4-8-12-16)20(23-18)22-13-15-9-5-3-6-10-15/h3-12H,13-14H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLVFOSJNEFWTPH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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